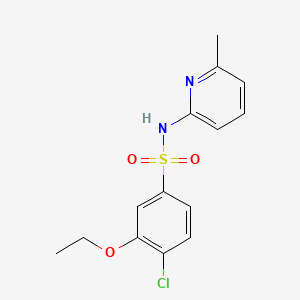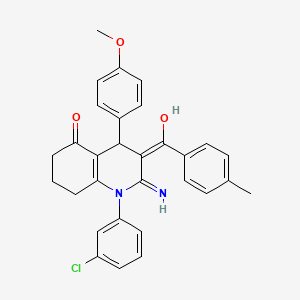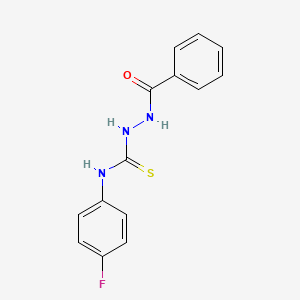![molecular formula C17H14N4OS B13378823 2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one](/img/structure/B13378823.png)
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone is a complex organic compound that features a benzimidazole moiety linked to a quinazolinone structure via a sulfanyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative. This is achieved by reacting 1-methyl-1H-benzimidazole with a suitable alkylating agent to introduce the methyl group at the 2-position. The resulting intermediate is then reacted with a thiol compound to form the sulfanyl linkage.
The quinazolinone moiety is synthesized separately, often starting from anthranilic acid derivatives. The final step involves the condensation of the benzimidazole-thiol intermediate with the quinazolinone precursor under controlled conditions, typically involving a dehydrating agent and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The quinazolinone structure can enhance these interactions by providing additional binding sites and stabilizing the compound’s overall structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
- 1-(5-methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
Uniqueness
2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone is unique due to its combined benzimidazole and quinazolinone structures, which provide a versatile platform for chemical modifications and potential biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development .
Eigenschaften
Molekularformel |
C17H14N4OS |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H14N4OS/c1-21-14-9-5-4-8-13(14)18-15(21)10-23-17-19-12-7-3-2-6-11(12)16(22)20-17/h2-9H,10H2,1H3,(H,19,20,22) |
InChI-Schlüssel |
KRWZGTFZFKMZFR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4C(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-6-[(5-hydroxy-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-(5-phenylfuran-2-yl)methyl]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13378747.png)



![(5E)-5-[(2-bromophenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378761.png)
![[3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B13378765.png)
![5-benzyl-4-methyl-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]thiophene-3-carboxamide](/img/structure/B13378766.png)


![7-chloro-8,10-dimethyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline](/img/structure/B13378776.png)
![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378789.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378792.png)
![3-ethoxy-N-[(2-ethoxynaphthalen-1-yl)methyl]propan-1-amine](/img/structure/B13378806.png)
![(5Z)-2-(3-chloroanilino)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378810.png)
